Anisatin

説明

Contextualization within Natural Product Chemistry

Natural product chemistry focuses on compounds isolated from living organisms, exploring their structures, synthesis, and biological functions. Anisatin fits squarely within this domain, being a secondary metabolite produced by certain plants.

This compound is primarily isolated from plants belonging to the Illicium genus, particularly the Japanese star anise (Illicium anisatum) medchemexpress.comglpbio.com. This species is distinct from the Chinese star anise (Illicium verum), which is commonly used as a spice and primarily contains anethole (B165797) cabidigitallibrary.orgprota4u.org. The presence of this compound in Illicium anisatum is responsible for its significant toxicity cabidigitallibrary.org. This compound has also been isolated from other Illicium species, such as Illicium floridanum and Illicium merrillianum pharm.or.jpnih.govacs.org. The isolation process typically involves extracting the compound from the fruits or seeds of these plants medchemexpress.comacs.org. Early isolation efforts, such as those in 1952, successfully obtained crystalline this compound from the dried seeds and carpels of Illicium anisatum acs.org.

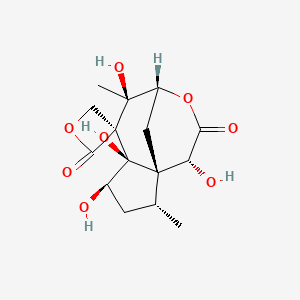

This compound is classified chemically as a sesquiterpene lactone ontosight.ai. Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, while lactones are cyclic esters. This compound's structure is particularly complex and highly oxygenated, featuring a unique seco-prezizaane carbon framework nih.govresearchgate.netnih.gov. Over 100 sesquiterpene lactones have been isolated from the Illicium genus, many of which exhibit diverse biological activities nih.gov. This compound's specific structural features, including its β-lactone ring and multiple hydroxyl groups, contribute to its distinct chemical and biological properties wikipedia.orgfoodb.cansf.gov.

Here is a table summarizing some key chemical properties of this compound:

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀O₈ | wikipedia.orgfoodb.cauni.lut3db.cachemspider.com |

| Molar Mass | 328.317 g·mol⁻¹ | wikipedia.orgchemspider.com |

| Monoisotopic Mass | 328.115817616 Da | foodb.cauni.luchemspider.com |

| XlogP (predicted) | -1.9 | uni.lu |

Overview of Historical Research Trajectories on this compound

The study of this compound has evolved significantly since its initial discovery, moving from basic structural determination to investigations into its biological mechanisms.

Early research on this compound focused on its isolation and the determination of its chemical structure acs.orgillinois.edu. Following its isolation in the 1950s, the complete structure of this compound was established in 1968 through degradation studies and techniques like NMR spectroscopy illinois.edu. The complex and highly oxygenated nature of this compound and other Illicium sesquiterpenes presented significant challenges to early synthetic chemists acs.orgresearchgate.net.

Over time, the research focus on this compound expanded beyond just its structure to include its biological effects and mechanisms of action nih.govwikipedia.org. While initial interest was driven by its potent neurotoxic activities, later studies delved into how this compound interacts with biological targets nih.gov. Research has shown that this compound acts as a strong non-competitive antagonist of the gamma-aminobutyric acid receptor (GABAAR) medchemexpress.comglpbio.comnih.govwikipedia.org. This interaction with the GABA system, a crucial inhibitory neurotransmitter system in the vertebrate brain, explains many of the observed biological effects of this compound researchgate.netwikipedia.orgt3db.ca. The understanding of this compound's mechanism as a GABA antagonist has been a key development in the research trajectory medchemexpress.comglpbio.comnih.govwikipedia.org.

Here is a table illustrating the shift in research focus:

| Research Period | Primary Focus | Key Techniques/Methods Used |

| Early (pre-1970s) | Isolation, Structural Elucidation | Degradation studies, NMR spectroscopy, X-ray crystallography (for related compounds) illinois.edujst.go.jp |

| Later (post-1970s) | Biological Mechanisms | In vitro and in vivo bioassays, Receptor binding studies, Metabolomics medchemexpress.comglpbio.comwikipedia.orgt3db.canih.gov |

Research continues into the synthesis of this compound and related Illicium sesquiterpenes due to their complex structures and interesting biological activities acs.orgresearchgate.netnih.govnsf.govresearchgate.net.

Structure

3D Structure

特性

IUPAC Name |

(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVWHIDSUOMVRI-QWNPAUMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058396 | |

| Record name | Anisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5230-87-5 | |

| Record name | (-)-Anisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5230-87-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9K8802FZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Anisatin and Its Analogs

Total Synthesis Approaches to Anisatin

The total synthesis of this compound has been a significant challenge in organic chemistry, with the first successful route being reported nearly four decades after its isolation. acs.org These efforts are broadly categorized into early, pioneering syntheses and more contemporary, stereoselective approaches.

The first total synthesis of (–)-anisatin was accomplished by Niwa and Yamada in 1990, a landmark achievement in natural product synthesis. acs.orgwikipedia.org This pioneering route was lengthy, requiring 39 steps, and relied on a strategy that constructed the core carbon framework at an early stage. acs.org A key feature of this synthesis was the use of a Robinson annulation to establish a foundational part of the polycyclic system. acs.org While groundbreaking, this initial approach highlighted the immense challenge posed by the molecule's stereochemical complexity. Another notable early contribution was the total synthesis of (±)-8-deoxythis compound by Kende and Chen, which also utilized a Robinson annulation in its initial stages. acs.org These early syntheses laid the groundwork for future endeavors, underscoring the need for more efficient and stereocontrolled methodologies.

More recent synthetic strategies have focused on improving efficiency and stereocontrol, often employing powerful modern synthetic reactions to assemble the complex structure of this compound. A prominent example is the total synthesis of (–)-anisatin by Fukuyama and coworkers in 2012. acs.orgnih.gov This approach showcases a more convergent and stereoselective strategy.

Modern syntheses of this compound and its analogs have utilized a variety of powerful chemical transformations to achieve high levels of stereoselectivity and efficiency. acs.orgnih.govresearchgate.net

Rhodium-Catalyzed Additions : A key step in the Fukuyama synthesis is a rhodium-catalyzed 1,4-addition of an arylboronic acid. acs.orgnih.gov This reaction is instrumental in setting a crucial stereocenter early in the synthetic sequence with high control. researchgate.net Rhodium-catalyzed asymmetric 1,4-additions are known for their ability to create chiral centers with high enantioselectivity. nih.govrsc.orgorganic-chemistry.orgnih.gov

Diels-Alder Reaction : The construction of the bicyclo[2.2.2]octane core, a key structural motif within this compound, was elegantly achieved through an intramolecular Diels-Alder reaction of an ortho-quinone monoketal in the Fukuyama synthesis. acs.orgnih.govthieme-connect.com This pericyclic reaction is a powerful tool for forming multiple carbon-carbon bonds and stereocenters in a single, highly controlled step.

acs.orgoup.com-Wittig Rearrangement : A stereoselective acs.orgoup.com-Wittig rearrangement was another pivotal transformation in the Fukuyama route. acs.orgnih.gov This rearrangement allows for the stereospecific formation of homoallylic alcohols from allylic ethers and is known for its high degree of stereocontrol. organicreactions.orgwikipedia.orgorganic-chemistry.org

The synthesis of this compound requires the assembly of its unique and highly oxidized polycyclic core, which includes an oxabicyclo[3.3.1] skeleton and a spiro β-lactone motif. thieme-connect.compitt.edu

Oxabicyclo[3.3.1] skeleton : The Fukuyama synthesis constructs this challenging bridged-ring system through the cleavage of an epoxide by a primary amide. acs.orgnih.gov This intramolecular cyclization forges the key ether linkage of the oxabicyclo[3.3.1]nonane core. The synthesis of this motif is a significant area of research due to its presence in numerous natural products. nih.govnih.gov

Spiro β-lactone motif : The spiro β-lactone is a distinctive feature of the this compound family of molecules. pitt.edu The synthesis of this strained four-membered ring spiro-fused to the polycyclic core is a significant synthetic hurdle. In the context of this compound-related compounds, the conversion of (–)-anisatin to (–)-neothis compound, which possesses this spiro β-lactone, has been accomplished, thereby completing the formal total synthesis of neothis compound. oup.comcapes.gov.br The synthesis of spiro β-lactams, related structures, often involves [2+2] cycloaddition reactions. researchgate.net

This compound possesses eight contiguous stereocenters, making stereochemical control paramount in any total synthesis. pitt.edu Contemporary syntheses employ a variety of strategies to address this challenge. The Fukuyama synthesis, for instance, relies on substrate-controlled and reagent-controlled stereoselective reactions to establish the correct relative and absolute stereochemistry. acs.orgnih.gov The use of chiral catalysts, as seen in the rhodium-catalyzed 1,4-addition, is a key strategy for introducing chirality with high enantioselectivity. researchgate.net Furthermore, the conformational constraints of the cyclic intermediates are often exploited to direct the stereochemical outcome of subsequent reactions.

| Key Transformation | Synthetic Approach | Purpose | Stereochemical Outcome |

| Rhodium-Catalyzed 1,4-Addition | Fukuyama (2012) | Introduction of a key stereocenter | High diastereoselectivity |

| Intramolecular Diels-Alder | Fukuyama (2012) | Construction of the bicyclo[2.2.2]octane core | High stereocontrol |

| acs.orgoup.com-Wittig Rearrangement | Fukuyama (2012) | Formation of a homoallylic alcohol with defined stereochemistry | High stereoselectivity |

| Epoxide Cleavage by Amide | Fukuyama (2012) | Formation of the oxabicyclo[3.3.1] skeleton | Stereospecific |

Enantiospecific Synthesis Considerations

An enantiospecific synthesis is one that utilizes a chiral starting material and maintains its stereochemical integrity throughout the reaction sequence to produce a chiral product. While many modern syntheses of complex molecules like this compound are enantioselective (meaning they create a preference for one enantiomer over the other, often using a chiral catalyst), an enantiospecific approach can be highly effective if a suitable chiral starting material is available.

In the context of this compound and related natural products, enantiospecific syntheses often start from readily available chiral molecules from the "chiral pool," such as terpenes or carbohydrates. researchgate.net For instance, the enantiospecific synthesis of (+)-pseudothis compound has been achieved starting from (+)-cedrol, a naturally occurring sesquiterpene. researchgate.net This strategy leverages the existing stereocenters of the starting material to control the stereochemistry of the final product. The development of enantiospecific routes is a significant goal in organic synthesis as it can provide a more direct and efficient pathway to a single enantiomer of a complex target molecule. rsc.org

Semisynthetic Approaches to this compound-Related Compounds

The formidable structural complexity of this compound has spurred the development of semisynthetic strategies that leverage more readily available natural products as starting materials. A notable advancement in this area is the use of the terpene feedstock (+)-cedrol for the synthesis of Illicium sesquiterpenes, which share a common biosynthetic origin with this compound. nih.gov

One prominent example is the enantiospecific synthesis of (+)-pseudothis compound, a structurally related seco-prezizaane sesquiterpene, from (+)-cedrol. nih.gov This approach is inspired by the proposed biosynthetic pathway of these natural products. nih.gov The synthesis commences with the oxidation of the gem-dimethyl group of cedrol, followed by a series of transformations to construct the core structure. A key feature of this strategy is the extensive use of site-selective C(sp³)–H bond functionalization to install the requisite oxygenation pattern, mirroring the oxidative processes that occur in nature. nih.gov This semisynthetic route provides a valuable template for accessing other members of the Illicium family and their analogs. nih.govacs.org

The conversion of (+)-cedrol to (+)-pseudothis compound involves a multi-step sequence that showcases innovative synthetic methodologies. The initial steps focus on the formation of a strained tetrahydrofuran (B95107) ring, which is then manipulated to afford a key intermediate, methoxy (B1213986) cedrene, on a gram scale. nih.gov Subsequent steps involve skeletal reorganizations and programmed oxidation level enhancement to achieve the final target. nih.gov This body of work not only provides access to complex natural products but also serves as a platform for exploring and understanding the reactivity of intricate molecular scaffolds.

Synthetic Studies Towards this compound Analogs and Derivatives

The synthesis of this compound analogs and derivatives is a crucial area of research aimed at understanding structure-activity relationships and developing novel chemical probes. These studies can be broadly categorized into strategies for modifying the core this compound structure and the exploration of alternative polycyclic systems.

Strategies for Modifying the Core this compound Structure

Direct chemical modification of the this compound core presents a significant challenge due to the molecule's high density of functional groups and stereocenters. However, late-stage functionalization (LSF) has emerged as a powerful tool for introducing chemical diversity into complex molecules like this compound. nih.gov LSF reactions, which target C-H bonds for transformation into other functional groups, offer a means to derivatize the this compound skeleton without the need for a lengthy de novo synthesis. nih.gov

While specific examples of the extensive derivatization of this compound itself are not abundant in the literature, the principles of LSF have been widely applied to other complex natural products. These strategies could hypothetically be applied to the this compound scaffold. For instance, selective oxidation, halogenation, or alkylation of specific C-H bonds could yield a library of novel this compound analogs. The development of catalysts and reagents with high chemo- and regioselectivity is paramount for the successful application of LSF to a molecule as sensitive as this compound.

The chemical composition of seco-prezizaane-type sesquiterpenes, the class of compounds to which this compound belongs, reveals a variety of naturally occurring derivatives. researchgate.netnih.gov These natural analogs, which feature variations in their oxidation patterns and ester functionalities, provide a blueprint for synthetic modifications. For example, synthetic efforts could target the hydroxyl groups for esterification or etherification, or the lactone moieties for reduction or rearrangement to explore the chemical space around the natural product.

Exploration of Alternative Polycyclic Systems

Given the synthetic challenge posed by the complete this compound framework, researchers have also pursued the synthesis of simplified or alternative polycyclic systems that retain key structural features of the natural product. The goal of this approach is to create more accessible molecules that may mimic the biological activity of this compound or serve as scaffolds for the development of new therapeutic agents.

One area of focus has been the synthesis of bridged bicyclic lactones, which represent a core structural motif of this compound. nih.govresearchgate.net Various synthetic methods have been developed to construct these challenging bicyclo[2.2.1] and related bridged systems. nih.gov These strategies often involve asymmetric catalysis to control the stereochemistry of the resulting products. nih.gov For instance, Rh-catalyzed asymmetric hydroformylation followed by intramolecular cyclization and oxidation has been employed to create chiral bridged [2.2.1] bicyclic lactones. nih.gov

Biosynthetic Pathways and Genetic Insights

Elucidation of Anisatin Biosynthesis in Illicium anisatum

The biosynthesis of this compound, a highly oxidized seco-prezizaane sesquiterpene lactone, is a multi-step process involving foundational metabolic pathways and specialized enzymatic transformations.

The shikimate pathway is a crucial metabolic route in plants and microorganisms that serves as the gateway for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites. nih.govnih.gov This seven-step pathway converts primary metabolites—phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway—into chorismate, a key branch-point intermediate. nih.govresearchgate.net

The biosynthesis of sesquiterpene lactones involves a class of enzymes known as sesquiterpene synthases and further modifying enzymes, typically cytochrome P450 monooxygenases. Although the specific enzymes from Illicium anisatum (designated here as IaGAO and IaGDS) have not been isolated and characterized in available research, their roles can be inferred from homologous enzymes identified in other plant species, particularly within the Asteraceae family, which is also rich in sesquiterpene lactones. nih.govlublin.pl

Germacrene A oxidase (GAO) is a cytochrome P450 enzyme that plays a pivotal role in the biosynthesis of many sesquiterpene lactones. nih.govcabidigitallibrary.org In well-studied systems like those in the Asteraceae family, GAO catalyzes the three-step, sequential oxidation of the precursor germacrene A at the C12 position to form germacrene A acid. nih.gov This acid is a central intermediate that can be further modified to produce a wide diversity of sesquiterpene lactone structures. nih.gov While a GAO from I. anisatum has not been functionally characterized, an enzyme with this catalytic function is presumed to be essential for the formation of the lactone moieties found in this compound and related compounds.

Germacrene D is a common sesquiterpene hydrocarbon that serves as an intermediate in the biosynthesis of other sesquiterpenes. Germacrene D synthases are enzymes responsible for its production from farnesyl pyrophosphate. While germacrene D itself is a key precursor in many plant species, the specific involvement and characterization of a Germacrene D Synthase from I. anisatum (IaGDS) in the pathway leading to the seco-prezizaane skeleton of this compound have not been detailed in the available literature.

The vast structural diversity of sesquiterpenes in nature is a product of evolutionary divergence in their biosynthetic pathways. Studies on enzymes like Germacrene A Oxidase (GAO) in the Asteraceae family provide a model for how this diversity can arise. nih.gov GAO enzymes have been shown to possess significant catalytic plasticity, meaning they can sometimes accept and oxidize alternative substrates. nih.gov For instance, GAOs from several Asteraceae species can oxidize amorphadiene (a precursor to artemisinin) even though this substrate is not naturally present in those plants. nih.gov This inherent flexibility in ancestral enzymes may have been a key evolutionary driver, allowing for the emergence of new enzymes with novel functions and, consequently, the production of new and diverse chemical structures. This evolutionary principle likely underlies the rich variety of over 100 distinct sesquiterpenes found within the Illicium genus. acs.org

Identification of Key Enzymes and Genes in Sesquiterpene Lactone Biosynthesis

Proposed Biogenetic Pathways for this compound and Related Illicium Sesquiterpenes

Although the complete enzymatic machinery has not been biochemically proven, a plausible biogenetic pathway for this compound and other Illicium sesquiterpenes has been proposed based on their chemical structures. acs.orgnih.gov This proposed pathway provides a logical framework for understanding the formation of their complex, highly oxidized, and rearranged carbon skeletons.

The biosynthesis is thought to commence with the cyclization of the universal C15 precursor, farnesyl pyrophosphate (FPP). acs.orgnih.gov The key steps are outlined below:

Initial Cyclization : FPP undergoes cyclization to form a bisabolyl cation intermediate. nih.gov

Skeletal Formation : Further intramolecular reactions and rearrangements of this cation lead to the formation of various core skeletons, such as the allo-cedrane skeleton. acs.org

Skeletal Reorganization : It is proposed that late-stage skeletal reorganizations transform precursor skeletons into the diverse frameworks seen across the Illicium family, including the seco-prezizaane skeleton of this compound, the anislactone type, and others. acs.org

Oxidative Decoration : Once the core skeletons are formed, they undergo extensive and varied oxidative modifications. nih.gov Hydroxylation can occur at nearly every possible position on the carbon framework, and it is this diverse oxygenation pattern, along with the formation of unique lactone rings (like the spiro β-lactone in this compound), that generates the wide array of natural products isolated from Illicium species. acs.orgnih.gov

This strategy of building a core scaffold followed by late-stage oxidative diversification is a common theme in natural product biosynthesis and accounts for the significant chemical diversity observed within this genus. acs.org

| Proposed Step | Precursor(s) | Intermediate/Product | Key Transformation |

| 1 | Farnesyl Pyrophosphate (FPP) | Bisabolyl Cation | Initial cyclization |

| 2 | Bisabolyl Cation | allo-cedrane skeleton | Secondary cyclization and rearrangement |

| 3 | allo-cedrane skeleton | seco-prezizaane skeleton | Skeletal reorganization |

| 4 | seco-prezizaane skeleton | This compound and related sesquiterpenes | Extensive, site-specific oxidation and lactone formation |

Transcriptomic and Genomic Resources for Biosynthesis Studies

The elucidation of the biosynthetic pathway of complex secondary metabolites like this compound is increasingly reliant on the integration of transcriptomic and genomic data. While the complete genomic and transcriptomic landscape of this compound-producing Illicium species is not yet fully mapped, several key resources and research findings provide a foundation for future studies aimed at identifying and characterizing the genes and enzymes involved in its biosynthesis.

Recent advances in sequencing technology have enabled the assembly of the complete chloroplast genome of Illicium verum. This provides a valuable genomic resource for phylogenetic studies and for the development of molecular markers. While the chloroplast genome itself is unlikely to contain the genes for this compound biosynthesis, which are expected to be located in the nuclear genome, this development is a significant step forward in the genomic characterization of the Illicium genus. Comparative analyses with other species can offer insights into the evolutionary context of this plant's unique metabolic capabilities.

Transcriptome sequencing is a powerful tool for discovering genes that are actively expressed in specific tissues or under particular conditions. By comparing the transcriptomes of this compound-producing and non-producing tissues or species, researchers can identify candidate genes involved in the biosynthetic pathway. Although a specific transcriptomic study focused on this compound biosynthesis has not been published, the general approach has been successfully applied to identify genes for other complex natural products in various medicinal plants. Such studies typically involve the generation of extensive sequence libraries, de novo assembly of transcripts, and differential expression analysis to pinpoint genes that are co-expressed with the production of the target compound.

Future research will likely focus on generating a high-quality nuclear genome sequence for an this compound-producing Illicium species, such as I. anisatum or I. lanceolatum. This, combined with tissue-specific and developmentally-staged transcriptome analysis, will be instrumental in identifying the full set of genes responsible for converting the primary metabolic precursors from the shikimate pathway into the intricate structure of this compound. The identification of these genes will not only illuminate the complete biosynthetic pathway but also open up possibilities for metabolic engineering and synthetic biology approaches for the production of this compound and its derivatives.

Table 1: Available Genomic Resources for Illicium Species

| Species | Type of Resource | Key Findings/Significance | Reference |

| Illicium verum | Complete Chloroplast Genome | Provides phylogenetic information and molecular markers. | nih.govresearchgate.net |

Table 2: Potential Transcriptomic Approaches for this compound Biosynthesis Studies

| Approach | Description | Expected Outcome |

| Differential Transcriptome Analysis | Comparison of gene expression between this compound-producing and non-producing tissues/species. | Identification of candidate genes specifically involved in the this compound biosynthetic pathway. |

| Co-expression Network Analysis | Identification of clusters of genes that are co-expressed with known pathway genes or with the accumulation of this compound. | Elucidation of regulatory networks and discovery of novel pathway genes. |

| Single-Cell RNA Sequencing | Analysis of gene expression at the single-cell level to identify specialized cell types involved in this compound biosynthesis. | Pinpointing the precise cellular location of this compound synthesis and storage. |

Molecular Mechanisms of Biological Activity

Anisatin as a Ligand-Gated Ion Channel Modulator

This compound is a toxic sesquiterpene lactone that exerts its biological effects primarily through the modulation of ligand-gated ion channels, specifically the γ-aminobutyric acid type A (GABA-A) receptor-channel complex. nih.govnih.gov Its interaction with this critical component of the central nervous system underlies its potent neuroactive properties.

This compound functions as a potent, picrotoxin-like, non-competitive antagonist of the GABA-A receptor. nih.govmedchemexpress.com Unlike competitive antagonists that bind directly to the GABA recognition site, this compound inhibits the receptor's function without displacing GABA. nih.gov This non-competitive mechanism is demonstrated by its ability to reduce the maximum response to GABA and shift the dose-response curve for GABA-induced depolarization. nih.gov

Studies on rat dorsal root ganglion neurons have shown that this compound suppresses GABA-induced chloride currents in a concentration-dependent manner. nih.govresearchgate.net The half-maximal effective concentration (EC₅₀) for this suppression has been estimated to be 1.10 μM. nih.govmedchemexpress.comnih.gov This inhibitory action on the GABA-A receptor, a major mediator of fast inhibitory neurotransmission in the brain, leads to a state of hyperexcitability.

Furthermore, binding assays using radiolabeled ligands provide direct evidence for this interaction. This compound competitively inhibits the specific binding of [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB), a compound known to bind to the picrotoxinin (B1677863) site, to rat brain membranes. nih.govnih.govnih.gov The IC₅₀ value for this competitive inhibition was found to be 0.43 μM. nih.gov These findings collectively indicate that this compound binds at or near the same site as picrotoxin (B1677862) and other non-competitive channel blockers to exert its antagonistic effect. nih.govnih.govnih.gov

This compound's antagonism of the GABA-A receptor manifests as distinct and measurable changes in the electrical currents induced by GABA and the kinetic behavior of the single ion channel.

A key feature of this compound's action is its use-dependent or open-channel blockade mechanism. nih.govnih.gov The suppression of GABA-induced currents by this compound requires the receptor's channel to be in an open state. nih.gov Experiments have demonstrated that pre-application of this compound to the neurons without the presence of GABA has no effect on the subsequent GABA-induced current. nih.govnih.gov However, when this compound is co-applied with GABA, a progressive suppression of the current is observed with repeated applications. nih.govnih.gov

This use-dependency is also evident in the accelerated decay phase, or falling phase, of the GABA-induced current during prolonged co-application of GABA and this compound. nih.govnih.gov This indicates that the binding of this compound to its site within the channel is facilitated when the channel is opened by GABA, effectively blocking the flow of ions. nih.gov This suppression is not dependent on voltage. nih.govnih.gov

Analysis at the single-channel level reveals specific effects of this compound on the gating kinetics of the GABA-A receptor channel. While this compound does not alter the mean open time of the channel, it significantly prolongs the duration of the channel's closed time. nih.govnih.govnih.gov This suggests that once the channel closes, its reopening is delayed by the presence of this compound.

Table 1: Effect of this compound on GABA-A Single-Channel Kinetics

| Kinetic Parameter | Effect of this compound | Source |

| Mean Open Time | Unaltered | nih.govnih.gov |

| Mean Closed Time | Prolonged | nih.govnih.govnih.gov |

| Burst Duration | Reduced | nih.govnih.gov |

Enzyme Inhibition Studies

Inhibition of Acetylcholinesterase Enzyme

Direct enzymatic studies on the interaction between purified this compound and acetylcholinesterase (AChE) are not extensively documented in the current scientific literature. However, research into related compounds and plant extracts provides context for potential activity. This compound belongs to the class of compounds known as sesquiterpene lactones. Studies on other sesquiterpene lactones isolated from various plants in the Asteraceae family have demonstrated notable acetylcholinesterase inhibitory activity. For instance, the sesquiterpene lactone gaillardin (B81093) showed a 67% inhibition of AChE at a concentration of 300 µg/L. redalyc.orgresearchgate.net Similarly, other compounds from this class have shown excellent inhibitory activities against both acetylcholinesterase and butyrylcholinesterase. researchgate.net

Furthermore, investigations into Illicium verum (Chinese star anise), a related species, have shown that its essential oil and a principal component, anethole (B165797), possess anticholinesterase activity with a greater specificity towards AChE. nih.govbanglajol.info While these findings suggest that compounds from the Illicium genus and the broader sesquiterpene lactone class can act as cholinesterase inhibitors, direct evidence confirming this activity for this compound itself is required.

Potential Modulation of Other Enzyme Systems and Cellular Pathways

The vast majority of research into this compound's molecular mechanism has centered on its potent and specific modulation of the γ-aminobutyric acid (GABA) system. nih.gov Beyond this primary target, there is limited evidence to suggest that this compound significantly modulates other distinct enzyme systems or cellular pathways to a comparable degree. Its biological effects are almost entirely attributed to its interaction with the GABAergic pathway.

Studies have shown that the binding of this compound to the GABAᴀ receptor can be allosterically modulated by competitive GABA antagonists. nih.gov This indicates a complex interaction within the receptor's cellular environment but does not point to a separate enzymatic pathway. The neurotoxicity and cellular responses induced by this compound are consistently linked back to the disruption of GABA-mediated inhibitory neurotransmission rather than the inhibition of other key cellular enzymes like kinases or metabolic enzymes. cambridge.org

Mechanistic Investigations of Neurobiological Effects

Alterations in Neurotransmission and Neuromodulation

This compound's primary neurobiological effect is the potent alteration of inhibitory neurotransmission. It functions as a powerful, non-competitive antagonist of the GABAᴀ receptor, which is the principal ligand-gated ion channel responsible for mediating fast inhibitory synaptic transmission in the central nervous system.

The mechanism of this antagonism is highly specific. This compound binds to the picrotoxinin site within the GABAᴀ receptor-channel complex. nih.gov This binding action does not prevent GABA from binding to its own receptor site but instead prevents the conformational change that opens the chloride ion channel. By blocking this channel, this compound prevents the influx of chloride ions that would normally hyperpolarize the neuron and make it less likely to fire an action potential. This suppression of GABA-induced currents effectively removes the primary inhibitory "brake" on neuronal activity, leading to a state of hyperexcitability. This disruption of the delicate balance between excitation and inhibition is the core alteration in neurotransmission caused by this compound.

| Parameter | Value | Source |

| Target | GABAᴀ Receptor | nih.gov |

| Binding Site | Picrotoxinin Site | nih.gov |

| Mechanism | Non-competitive Antagonist | nih.gov |

| Effect on [³H]EBOB Binding | Competitive Inhibition | nih.gov |

| IC₅₀ for [³H]EBOB Binding | 0.43 µM | nih.gov |

Cellular Responses and Neuronal Excitability

This compound's blockade of GABA-induced currents is use-dependent, meaning the channel must be activated by GABA for this compound to exert its inhibitory effect most effectively. Whole-cell patch-clamp experiments have demonstrated that repeated co-applications of GABA and this compound suppress the GABA-induced chloride currents in a concentration-dependent manner. At the single-channel level, this compound does not alter the mean open time of the channel but significantly prolongs the closed time and reduces the frequency of channel openings within a burst. This ultimately decreases the total probability of the channel being open, diminishing the inhibitory chloride current.

The macroscopic consequence of this cellular response is a dramatic increase in neuronal excitability. With the primary inhibitory signaling pathway compromised, neurons are more easily depolarized and fire action potentials more readily. This unchecked neuronal firing manifests as the severe neurotoxic symptoms associated with this compound poisoning, including jitteriness, myoclonic movements, and generalized tonic-clonic seizures.

| Electrophysiological Finding | Observation | Source |

| EC₅₀ for GABA Current Suppression | 1.10 µM | |

| Effect on Channel Open Time | No alteration | |

| Effect on Channel Closed Time | Prolonged | |

| Effect on Burst Duration | Reduced | |

| Overall Channel Opening Probability | Decreased | |

| Resulting Cellular State | Neuronal Hyperexcitability |

Structure Activity Relationships Sar of Anisatin and Its Analogs

Identification of Pharmacophore Features for GABA-A Receptor Modulation

The specific molecular features of anisatin that are essential for its antagonist activity at the GABA-A receptor constitute its pharmacophore. While a definitive pharmacophore model for this compound has not been explicitly detailed in the reviewed literature, analysis of its structure-activity relationships (SAR) allows for the identification of key functional groups and spatial arrangements crucial for its biological effect.

This compound's interaction with the GABA-A receptor is allosterically modulated by competitive GABA antagonists. This suggests that while the binding site for this compound may overlap with that of other non-competitive antagonists, it likely possesses unique interaction points within the receptor. The highly oxygenated and rigid polycyclic structure of this compound, featuring a specific arrangement of hydroxyl groups, a β-lactone ring, and a spiro-oxetane moiety, collectively contributes to its binding affinity and antagonist efficacy.

Influence of Spiro β-Lactone Moiety on Biological Activity

The spiro β-lactone ring is a prominent and reactive feature of the this compound molecule, and its presence is often associated with the neurotoxicity of seco-prezizaane sesquiterpenes. However, the direct contribution of the β-lactone to the convulsant activity of this compound is a subject of ongoing investigation, with evidence suggesting it is not the sole determinant of toxicity. researchgate.net

The high reactivity of the β-lactone ring suggests a potential for covalent interaction with the receptor, which could explain the irreversible nature of the blockade of presynaptic inhibition observed in some studies. nih.gov However, other research indicates that the effect of this compound on postsynaptic inhibition can be reversed with prolonged washing, suggesting a non-covalent binding mechanism. nih.gov It is hypothesized that the β-lactone, in concert with other functional groups, contributes to the correct orientation and high-affinity binding of the molecule within the picrotoxinin (B1677863) site. Modification or removal of this moiety would likely lead to a significant alteration in biological activity.

Role of Specific Hydroxyl Groups and Substituents (e.g., C3 Acetylation, C5 Bulk Group)

The hydroxylation pattern of this compound is critical for its biological activity. The specific orientation and number of hydroxyl groups influence the molecule's polarity and its ability to form hydrogen bonds with amino acid residues within the GABA-A receptor binding site.

While specific studies on the C3 acetylation or the introduction of a C5 bulk group on the this compound skeleton are not extensively available in the reviewed literature, general principles of SAR suggest that such modifications would have a significant impact on activity. Acetylation of hydroxyl groups, for instance, would decrease the molecule's ability to act as a hydrogen bond donor, which could disrupt key interactions with the receptor and reduce binding affinity. Similarly, the introduction of a bulky substituent at the C5 position would likely alter the molecule's conformation and could introduce steric hindrance, preventing proper docking into the binding site.

The importance of the hydroxylation pattern is highlighted by the dramatic difference in toxicity between this compound and its isomers, as will be discussed in section 5.4.2.

Comparative Analysis with Seco-prezizaane and Picrotoxane Types

This compound belongs to the seco-prezizaane class of sesquiterpene lactones. nih.gov Its convulsant activity is often compared to that of picrotoxinin, a member of the picrotoxane family, as both are non-competitive antagonists of the GABA-A receptor that act at the same binding site. nih.gov Despite sharing a common target, the structural requirements for high-affinity binding and antagonist efficacy differ between these two classes of compounds.

The key structural features for the activity of picrotoxinin and related compounds include the presence of a lactone ring and specific hydrophobic and hydrophilic regions that interact with the receptor. For this compound and other seco-prezizaane lactones, the highly rigid and complex polycyclic system, along with the specific arrangement of oxygen-containing functional groups, are thought to be the primary determinants of activity. The caged structure of these molecules is believed to be essential for fitting into the picrotoxinin binding pocket.

The table below summarizes the key structural features and their proposed roles in the activity of this compound and picrotoxinin.

| Feature | This compound (Seco-prezizaane) | Picrotoxinin (Picrotoxane) | Proposed Role in Activity |

| Core Structure | Rigid polycyclic seco-prezizaane skeleton | Polycyclic picrotoxane skeleton | Provides the necessary three-dimensional conformation for binding. |

| Lactone Moiety | β-lactone | γ-lactone | Contributes to binding and may be involved in the toxic effects. |

| Hydroxyl Groups | Specific stereochemistry and spatial arrangement | Presence of hydroxyl and isopropenyl groups | Form key hydrogen bonds with receptor residues. |

| Other Features | Spiro-oxetane ring | Epoxide ring | Contribute to the overall shape and electronic properties of the molecule. |

This table is based on the general understanding of the structure-activity relationships of these compounds and may not represent an exhaustive list of all contributing factors.

This significant difference in activity is attributed to the change in the stereochemistry of the hydroxyl group at the C2 position. In this compound, this hydroxyl group is in the β-configuration, whereas in 2α-hydroxyneothis compound, it is in the α-configuration. This seemingly minor alteration in the spatial arrangement of a single functional group is sufficient to disrupt the key interactions required for high-affinity binding to the picrotoxinin site on the GABA-A receptor. This highlights the high degree of structural and stereochemical specificity required for the convulsant activity of this compound and its analogs.

The table below compares the neurotoxicity of this compound and 2α-hydroxyneothis compound.

| Compound | Stereochemistry at C2 | Neurotoxicity |

| This compound | β-hydroxyl | Potent neurotoxin |

| 2α-hydroxyneothis compound | α-hydroxyl | Dramatically decreased neurotoxicity |

Preclinical Biological Activity Beyond Direct Neurotoxicity Mechanisms

Insecticidal Activity and Target Specificity in Insect GABA Receptors

Anisatin is known to be an insecticidally active component of Illicium plants ebi.ac.uknih.gov. Its insecticidal action is linked to its activity on the GABA system, which plays a crucial role in the insect central and peripheral nervous systems nih.govresearchgate.netmdpi.com. This compound functions as a non-competitive antagonist of GABA receptors ebi.ac.uknih.govresearchgate.netnih.gov. This mechanism involves blocking the chloride channel associated with GABA-gated chloride channels (GABA-Cl), disrupting normal nervous system function, leading to excessive nerve and muscle excitation, and ultimately causing death in insects nih.gov.

Studies using whole-cell and single-channel patch clamp experiments on rat dorsal root ganglion neurons have provided insights into the interaction of this compound with GABA receptors, suggesting a similar mechanism to picrotoxinin (B1677863) ebi.ac.ukresearchgate.netnih.govnih.gov. This compound suppresses GABA-induced whole-cell currents in a concentration-dependent manner, with an EC₅₀ of approximately 1.10 µM ebi.ac.ukresearchgate.netnih.govmedchemexpress.comnih.gov. This suppression requires the opening of the channels and is use-dependent, meaning it is effective when co-applied with GABA but not when pre-applied alone researchgate.netnih.govnih.gov. This compound appears to bind to the picrotoxinin site on the GABA receptor-channel complex researchgate.netnih.govnih.gov. Binding experiments using [³H]-EBOB, a radioligand for the picrotoxinin binding site, showed that this compound competitively inhibited specific binding to rat brain membranes with an IC₅₀ value of 0.43 µM nih.govnih.gov. At the single-channel level, this compound reduces the probability of channel openings by prolonging the closed time and decreasing the number of channel openings per burst, without altering the mean open time nih.govnih.gov.

The target specificity of this compound and related compounds in insect versus mammalian GABA receptors has also been investigated. Some seco-prezizaane-type sesquiterpenes, such as pseudothis compound, have shown higher selectivity for housefly GABA receptors compared to rat GABA receptors researchgate.net. Pseudothis compound displayed significantly higher activity against housefly-head membranes than against rat brain membranes, with an IC₅₀ value of 376 nM for housefly receptors and >10,000 nM for rat receptors researchgate.net. This suggests potential for developing insecticides with selective toxicity to insects.

Neuroprotective Properties of this compound and Analogs

Despite its known neurotoxicity at higher concentrations, some studies have explored potential neuroprotective effects of this compound and, more notably, structurally related sesquiterpenes.

Protection Against Cell Injury Models (e.g., Oxygen-Glucose Deprivation)

Research indicates that certain Illicium sesquiterpenes, including illisimonin A, a compound with a novel pentacyclic skeleton isolated from Illicium simonsii, exhibit neuroprotective effects against oxygen-glucose deprivation (OGD)-induced cell injury researchgate.netchemrxiv.orgmdpi.comescholarship.orgresearchgate.net. Illisimonin A showed neuroprotective effects in SH-SY5Y cells subjected to OGD, with an EC₅₀ value of 27.72 μM researchgate.netescholarship.orgresearchgate.net. Another compound, illisimonin B, also isolated from Illicium simonsii, demonstrated potential neuroprotective effects against OGD-induced injury in SK-N-SH cells, showing a survival rate of 57.6% researchgate.net. Additionally, 1,3-dihydroxyneothis compound has been evaluated for its neuroprotective effect, showing a protective rate of 19.9% at 10 μmol/L semanticscholar.org.

Table 1: Neuroprotective Effects of Illicium Sesquiterpenes Against OGD-Induced Cell Injury

| Compound | Cell Line | Injury Model | EC₅₀ / Survival Rate | Reference |

| Illisimonin A | SH-SY5Y | OGD | 27.72 μM | researchgate.netescholarship.orgresearchgate.net |

| Illisimonin B | SK-N-SH | OGD | 57.6% survival | researchgate.net |

| 1,3-dihydroxyneothis compound | Not specified | Not specified | 19.9% protective rate at 10 μmol/L | semanticscholar.org |

Promotion of Neurite Outgrowth by Related Sesquiterpenes

While this compound itself is neurotoxic, several related seco-prezizaane-type and anislactone-type sesquiterpenes isolated from Illicium species have demonstrated potent neurite outgrowth promoting activity in primary cultured rat cortical neurons nih.govsemanticscholar.orgcapes.gov.brresearchgate.netrsc.orgresearchgate.net. Examples of such compounds include merrilactone A, 11-debenzoyltashironin, and jiadifenin (B1247903) capes.gov.brresearchgate.netresearchgate.net. Jiadifenolide, another seco-prezizaane sesquiterpene, has also been reported to possess neurotrophin-like activity, promoting dendrite outgrowth, facilitating growth, and preventing death in neuronal cells derived from human induced pluripotent stem cells researchgate.net. Some of these neurotrophic sesquiterpenes are structurally related to this compound but are either not convulsant or only weakly convulsant rsc.org. The ability of these compounds to enhance neurite outgrowth has generated interest in their potential as lead compounds for treating neurodegenerative diseases nih.govresearchgate.net.

In Vitro Cellular Studies (Non-Human)

Beyond specific neurotoxicity and neuroprotection studies, this compound and related compounds have been investigated in various in vitro cellular models to understand their general cellular interactions and potential cytotoxicity.

Studies on Various Cell Lines to Elucidate Cellular Pathways

This compound's primary mechanism of action involves antagonism of GABA receptors ebi.ac.ukresearchgate.netnih.govmedchemexpress.commedchemexpress.combanglajol.infonih.gov. Studies using patch clamp techniques on rat dorsal root ganglion neurons have been instrumental in elucidating its interaction with the GABA receptor-channel complex, showing use-dependent block of chloride currents ebi.ac.ukresearchgate.netnih.govnih.gov. This indicates that this compound primarily affects cellular pathways mediated by GABAergic neurotransmission.

Investigations of General Cytotoxicity in Non-Relevant Models

While the focus is often on its neurotoxicity, this compound has also been assessed for general cytotoxicity in various cell lines, including some human cancer cell lines, although these may not be directly relevant to its primary toxicological profile or potential therapeutic applications nih.govresearchgate.netthieme-connect.comnih.govresearchgate.net. Studies have evaluated the cytotoxic activity of this compound and other Illicium compounds using methods like the MTT assay nih.gov. For instance, this compound and (1S)-minwanenone showed inhibitory effects on human large cell lung cancer (NCI-H460) and human hepatocellular carcinoma (SMMC-7721) cell lines, comparable to the positive control 5-fluorouracil (B62378) nih.govresearchgate.net. However, other related compounds like majusatone have shown no obvious cytotoxicity in several human cancer cell lines at tested concentrations nih.gov. Some studies on Illicium extracts or components, like microwave-assisted star anise oil (which contains trans-anethole as a major component, not this compound), have also reported cytotoxic activity on different cell lines, including cervical (HeLa) cells nih.govresearchgate.net. It is important to distinguish the activity of this compound itself from that of other compounds found in Illicium species.

Table 2: Cytotoxic Activity of this compound and Related Compounds in In Vitro Studies

| Compound | Cell Lines Tested | Assay Method | Key Findings | Reference |

| This compound | NCI-H460, SMMC-7721 | MTT | Potent inhibitory effects comparable to 5-fluorouracil | nih.govresearchgate.net |

| (1S)-minwanenone | NCI-H460, SMMC-7721 | MTT | Potent inhibitory effects comparable to 5-fluorouracil | nih.govresearchgate.net |

| Majusatone | HCT-8, BEL-7402, BGC-823, A549 | MTT | No obvious cytotoxicity at tested concentrations | nih.gov |

| Illicium jiadifengpi extracts/compounds | Five human tumor cell lines | Cytotoxicity assay | All compounds tested were inactive for cytotoxic activities | thieme-connect.com |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are widely used for the separation and determination of anisatin in complex matrices. The coupling of chromatography with mass spectrometry provides enhanced sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a sensitive and rapid technique employed for the quantitative determination of this compound in various samples, including biological fluids like plasma, urine, and vomit, as well as plant materials. nih.govguidechem.comnih.gov This method offers advantages over traditional HPLC in terms of speed and sensitivity. nih.gov

A UPLC-MS/MS method for determining this compound in mouse blood utilized protein precipitation with acetonitrile (B52724) for sample preparation. nih.gov Chromatographic separation was achieved on a UPLC BEH C18 column using a gradient elution with methanol (B129727) and water (containing 0.1% formic acid). nih.gov Detection was performed using an electrospray ionization source in negative ion mode with multiple reaction monitoring (MRM). nih.gov Specific mass-to-charge ratio (m/z) transitions monitored for this compound were 327.1 → 127.0. nih.gov

This UPLC-MS/MS method demonstrated good linearity over a calibration curve range of 1 to 2000 ng/ml (r > 0.995). nih.gov The accuracy ranged from 86.3% to 106.9%, and both intraday and interday precision were below 14%. nih.gov The lower limit of quantification (LLOQ) in mouse blood was reported as 1 ng/ml. nih.govnih.gov Another study using UPLC-MS/MS for determining this compound in plasma and urine reported LLOQs of 2.0 μg/L and 1.0 μg/L, respectively. guidechem.com Average spiked recovery rates in plasma and urine ranged from 92.6% to 100.3% and 101% to 118%, respectively, with relative standard deviations between 3.8% and 11% for plasma and 6.4% and 17% for urine. guidechem.com

Table 1: Performance Data of a UPLC-MS/MS Method for this compound in Mouse Blood

| Parameter | Value |

| Calibration Curve Range | 1 - 2000 ng/ml |

| Correlation Coefficient (r) | > 0.995 |

| Accuracy | 86.3% - 106.9% |

| Intraday Precision | < 14% |

| Interday Precision | < 14% |

| LLOQ (Mouse Blood) | 1 ng/ml |

| Matrix Effect | 93.9% - 103.3% |

| Recovery Rate | > 67.2% |

Table 2: Performance Data of a UPLC-MS/MS Method for this compound in Plasma and Urine

| Parameter | Plasma | Urine |

| LLOQ | 2.0 μg/L | 1.0 μg/L |

| Average Spiked Recovery | 92.6% - 100.3% | 101% - 118% |

| RSD (n=6) | 3.8% - 11% | 6.4% - 17% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another powerful technique used for the detection and quantification of this compound, particularly for differentiating toxic Illicium species from Illicium verum. researchgate.netnih.govtandfonline.comacs.org This method offers high sensitivity and selectivity, making it suitable for detecting low concentrations of this compound. acs.org

A sensitive and selective HPLC/ESI-MS/MS method was developed for the detection and quantification of this compound using solid-phase extraction for sample cleanup, achieving a high recovery (>90%). acs.org Chromatographic separation was performed on a C18 column, with MS detection using ESI in negative mode. acs.org The precursor/product ion transitions monitored were m/z 327 → 127 (quantifier) and m/z 327 → 297 (qualifier). acs.orgnih.gov This method showed good linearity and intra- and interday precision. acs.orgnih.gov The limits of detection (LOD) and quantification (LOQ) were reported as 1.2 μg/kg and 3.9 μg/kg, respectively. acs.orgnih.gov

Another LC-MS/MS method for determining this compound in star anise samples employed accelerated solvent extraction combined with solid-supported liquid-liquid purification. nih.govtandfonline.comresearchgate.net Analysis was conducted on a porous graphitic carbon HPLC column quantified by tandem mass spectrometry in negative ionization mode. nih.govtandfonline.comresearchgate.net The quantification range for this method was between 0.2 and 8 mg/kg. nih.govtandfonline.comresearchgate.net

Table 3: Performance Data of an HPLC/ESI-MS/MS Method for this compound

| Parameter | Value |

| Recovery (SPE) | > 90% |

| LOD | 1.2 μg/kg |

| LOQ | 3.9 μg/kg |

| Linearity | Good |

| Precision | Good (intra- and interday) |

Table 4: Quantification Range of an LC-MS/MS Method for this compound in Star Anise

| Parameter | Value |

| Quantification Range | 0.2 - 8 mg/kg |

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (HPLC-MS/MS), is utilized for the determination of this compound. While UPLC-MS/MS offers faster analysis, HPLC-MS/MS remains a valuable technique. nih.govnih.govacs.orgfxcsxb.com

An HPLC-MS/MS method for this compound determination in star anise involved extraction with acetonitrile in an acetate (B1210297) buffer system, followed by purification using primary secondary amine (PSA) and graphitized carbon black (GCB). fxcsxb.com Separation was achieved on an Accucore aQ C18 column using gradient elution with methanol and 0.1% formic acid aqueous solution. fxcsxb.com Detection was performed in negative electrospray ionization (ESI-) mode under multiple reaction monitoring (MRM). fxcsxb.com This method showed good linear correlation in the range of 1.0–100.0 ng/mL (r² > 0.99). fxcsxb.com At spiked levels of 0.02, 0.20, 0.40, and 1.00 mg/kg, average recoveries ranged from 92.5% to 112%, with RSDs from 1.1% to 6.0%. fxcsxb.com The LOD and LOQ were 0.006 mg/kg and 0.02 mg/kg, respectively. fxcsxb.com

Table 5: Performance Data of an HPLC-MS/MS Method for this compound in Star Anise

| Parameter | Value |

| Linear Range | 1.0 - 100.0 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Average Recovery (spiked) | 92.5% - 112% |

| RSD (spiked, n=6) | 1.1% - 6.0% |

| LOD | 0.006 mg/kg |

| LOQ | 0.02 mg/kg |

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques can complement chromatographic methods, particularly for rapid screening and visualization of this compound or for distinguishing between Illicium species based on their chemical profiles.

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

TD-GC-MS is a technique primarily used for the analysis of volatile and semi-volatile organic compounds. bath.ac.ukmeasurlabs.comtdlab.nl While useful for characterizing the volatile profiles of Illicium species, quality control methods based solely on volatile constituents may be inadequate for determining the presence of this compound, as it is a less volatile sesquiterpene dilactone. researchgate.net TD-GC-MS has been used to identify volatile components that differentiate Illicium verum from Illicium anisatum, such as the presence of asaricin, methoxyeugenol, and other eugenol (B1671780) derivatives in I. anisatum. researchgate.netsigmaaldrich.com However, this compound itself is not typically determined using GC-MS. researchgate.net

TLC/Hyperspectral Imaging (TLC/HSI)

Thin-layer chromatography (TLC) combined with hyperspectral imaging (HSI) has been explored for differentiating Illicium species. researchgate.netnih.govresearchgate.net TLC separates compounds based on their polarity, and HSI captures spectral information across a range of wavelengths for each point on the TLC plate. sciencebuddies.orgsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) based Metabolomics for Mechanistic Studies

NMR-based metabolomics can be utilized to study the effects of this compound intoxication and gain a better understanding of its mechanisms of action nih.govebi.ac.uk. Studies using a metabolomic approach have confirmed that this compound induces convulsive seizures by inhibiting GABAA receptors, indicating that its neurotoxic mechanisms involve alterations in neurotransmission and neuromodulation nih.gov. A pilot metabolomic study on this compound intoxication aimed to develop a holistic view of convulsive seizures induced by this compound and provide a better understanding of the underlying mechanisms. ebi.ac.uk.

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are crucial steps before the analysis of this compound in complex matrices such as plant materials or biological samples tandfonline.comtandfonline.comguidechem.com. Various techniques have been developed and applied.

Solid-Supported Liquid-Liquid Purification

Solid-supported liquid-liquid purification (SLE) is an extraction technique where the aqueous layer containing the analyte is passed through a column packed with diatomaceous earth, onto which the analytes adsorb aurorabiomed.com. An organic solvent is then used to elute the desired compounds aurorabiomed.com. This method offers advantages over traditional liquid-liquid extraction, such as ease of automation and increased throughput aurorabiomed.com. In methods for this compound analysis, SLE has been employed as a purification step after ASE. For example, aliquots of the ASE extract were loaded onto chemically inert EXtrelut® NT1 columns, and after an equilibration time, this compound was extracted multiple times with methyl tert-butyl ether tandfonline.com. The combined organic solutions were then evaporated and reconstituted for analysis tandfonline.com. SLE on EXtrelut® has been chosen over traditional liquid-liquid extraction for its simplicity tandfonline.com. Another method for rapid determination of this compound in biological samples utilized diatomite solid-supported liquid/liquid extraction for urine samples guidechem.comresearchgate.net.

Application in Chemotaxonomic Differentiation of Illicium Species

Chemotaxonomy, the classification of organisms based on their chemical composition, plays a vital role in differentiating closely related species researchgate.net. This compound and other sesquiterpene lactones serve as important chemotaxonomic markers for Illicium species nih.govnaturalis.nl. The presence and concentration of this compound can help distinguish the toxic Illicium anisatum and other toxic species from the edible Illicium verum nih.govtandfonline.comcabidigitallibrary.org.

Several analytical methods have been applied for the chemotaxonomic differentiation of Illicium species based on their chemical profiles, including the presence of this compound. Techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) have been used nih.govbotanicalauthentication.org. HPLC-MS/MS is particularly valuable as it allows for the direct measurement and quantification of this compound, even at low concentrations botanicalauthentication.orgnih.gov. Studies have shown that while this compound is present in various Illicium species, its concentration is significantly higher in toxic species like I. anisatum, I. lanceolatum, and I. majus compared to I. verum tandfonline.combotanicalauthentication.org. The this compound signal in I. anisatum has been reported to be typically more than 1000 times larger than in I. verum, allowing for clear qualitative differentiation cabidigitallibrary.orgresearchgate.net. This difference in this compound content is a key factor in distinguishing between edible and toxic star anise species and is crucial for preventing accidental poisonings nih.govtandfonline.comcabidigitallibrary.org.

Future Directions in Anisatin Research

Advancements in Asymmetric Synthesis and Derivatization

The total synthesis of (-)-anisatin, a significant challenge due to its eight stereogenic centers and unique oxabicyclo[3.3.1] skeleton with a spiro β-lactone, has been a notable achievement in organic chemistry. pitt.edu A successful total synthesis was first reported in 1990. wikipedia.org More recent synthetic routes have focused on improving efficiency and stereoselectivity. One such novel synthetic route to (-)-anisatin has been developed, featuring key steps such as a rhodium-catalyzed 1,4-addition of an arylboronic acid, an intramolecular Diels-Alder reaction of an ortho-quinone monoketal, and a stereoselective nih.govnih.gov-Wittig rearrangement. nih.govacs.org The final construction of the oxabicyclo[3.3.1] skeleton was achieved via the cleavage of an epoxide by a primary amide. nih.govacs.orgacs.org

Future advancements in this area are expected to focus on the development of even more concise and efficient asymmetric syntheses. frontiersin.orgbeilstein-journals.orgbeilstein-journals.org The exploration of novel catalytic methods and cascade reactions could significantly shorten the synthetic sequence, making anisatin and its analogs more accessible for further study. frontiersin.org

Furthermore, the development of versatile derivatization strategies is crucial. By modifying the this compound core, chemists can probe the structure-activity relationship, potentially identifying analogs with altered potency, selectivity, or even novel biological activities. nih.govnih.govresearchgate.net These derivatization efforts could lead to the creation of valuable molecular probes.

| Key Reaction | Description | Reference |

| Rhodium-catalyzed 1,4-addition | Addition of an arylboronic acid to a butenolide with high diastereoselectivity. | acs.org |

| Intramolecular Diels-Alder reaction | Formation of a key bicyclic intermediate from an ortho-quinone monoketal. | nih.govacs.org |

| Stereoselective nih.govnih.gov-Wittig rearrangement | Establishment of a critical stereocenter. | nih.govacs.org |

| Epoxide cleavage by primary amide | Construction of the characteristic oxabicyclo[3.3.1] skeleton. | nih.govacs.orgacs.org |

Deeper Mechanistic Elucidation via Advanced Molecular Biology Techniques

This compound's primary biological target is the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. nih.govyoutube.comyoutube.com Studies using whole-cell and single-channel patch-clamp experiments on rat dorsal root ganglion neurons have revealed that this compound is a potent, non-competitive GABA antagonist. nih.govnih.gov It suppresses GABA-induced whole-cell currents with an EC50 of approximately 1.10 μM. nih.govmedchemexpress.comebi.ac.uk

The mechanism of action is use-dependent, meaning that the suppression of GABA-induced currents by this compound requires the channel to be open. nih.govnih.gov this compound does not affect the open time of the channel but prolongs the closed time, thereby reducing the probability of the channel opening. nih.gov Competitive binding assays with [3H]-EBOB have shown that this compound binds to the picrotoxinin (B1677863) site on the GABA-A receptor. nih.govnih.gov

Future research will likely employ more advanced molecular biology techniques to further dissect the interaction between this compound and the GABA-A receptor. Cryo-electron microscopy (cryo-EM) could provide high-resolution structural information of this compound bound to different conformational states of the receptor. This would offer unprecedented insight into the precise binding pocket and the allosteric changes induced by this compound binding. Techniques such as fluorescence resonance energy transfer (FRET) and voltage-clamp fluorometry could be used to study the conformational dynamics of the receptor in real-time upon this compound binding.

| Experimental Technique | Key Finding | Reference |

| Whole-cell patch clamp | This compound suppresses GABA-induced currents with an EC50 of 1.10 μM. | nih.govebi.ac.uk |

| Single-channel patch clamp | This compound prolongs the closed time of the GABA-A receptor channel. | nih.gov |

| Radioligand binding assay | This compound competitively inhibits the binding of [3H]EBOB, indicating it binds to the picrotoxinin site. | nih.govnih.gov |

Exploration of this compound and Analogs as Chemical Probes for Receptor Research

The specific and potent action of this compound on the GABA-A receptor makes it a valuable chemical probe for studying the structure and function of this important receptor class. youtube.comresearchgate.net Chemical probes are small molecules that can be used to study biological systems, and this compound's well-defined mechanism of action allows researchers to investigate the role of the picrotoxinin binding site in GABA-A receptor function and modulation. youtube.com

The development of this compound analogs through derivatization could yield a library of chemical probes with varying affinities and selectivities for different GABA-A receptor subtypes. mdpi.com For instance, the synthesis of fluorescently tagged or photoaffinity-labeled this compound derivatives would enable researchers to visualize the localization of GABA-A receptors in neurons and to identify the specific amino acid residues involved in binding. Such probes would be invaluable tools for mapping the architecture of the picrotoxinin binding site and for understanding how different subunits of the GABA-A receptor contribute to its formation. mdpi.com

Furthermore, this compound and its analogs can be used to study the physiological roles of GABA-A receptors in different neuronal circuits and their involvement in various neurological disorders.

Biosynthetic Engineering for Controlled Production or Analog Generation

The biosynthesis of seco-prezizaane sesquiterpenes, the class of natural products to which this compound belongs, is proposed to begin with the cyclization of farnesyl pyrophosphate. nih.gov A series of enzymatic steps, including hydride shifts and cationic cyclizations, are thought to lead to the complex polycyclic core of these molecules. nih.gov While the complete biosynthetic pathway of this compound has not been fully elucidated, understanding the enzymes involved is a key area for future research.

Metabolic engineering and synthetic biology approaches offer the potential for the controlled production of this compound and its analogs in microbial or plant-based systems. researchgate.netdtu.dkmdpi.com Once the genes encoding the biosynthetic pathway are identified, they could be heterologously expressed in a suitable host organism, such as yeast (Saccharomyces cerevisiae) or E. coli. This would provide a sustainable and scalable source of this compound for research purposes, circumventing the reliance on its extraction from Illicium anisatum.

Moreover, biosynthetic engineering could be used to generate novel this compound analogs. nih.gov By introducing mutations into the biosynthetic enzymes or by feeding the engineered host with modified precursor molecules, it may be possible to produce a range of new compounds with altered structures and potentially different biological activities. This approach, known as "mutasynthesis" or "precursor-directed biosynthesis," could rapidly expand the chemical diversity of this compound-related molecules available for pharmacological screening.

Q & A

Q. How is Anisatin isolated and characterized from Illicium anisatum, and what methodological rigor ensures reproducibility?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Characterization employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural identity . For reproducibility, experimental protocols must detail solvent ratios, temperature conditions, and purification steps. Known compounds require cross-referencing with published spectral data, while novel derivatives demand elemental analysis and purity assessments (e.g., ≥95% by HPLC) .

Q. What methodological approaches are used to determine this compound's antagonistic effects on GABA receptors?

Whole-cell patch-clamp electrophysiology in rat dorsal root ganglion neurons is the gold standard. GABA-induced currents are measured before and after co-application with this compound. Concentration-response curves (e.g., 0.1–10 µM this compound) are plotted to calculate EC₅₀ values (~1.10 µM) and Hill coefficients. Data normalization to baseline currents and statistical validation (e.g., n ≥ 4 replicates) ensure robustness . Voltage-step protocols (+30 to −120 mV) confirm non-voltage-dependent suppression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound binding affinities (e.g., EC₅₀ variability across studies)?

Discrepancies in EC₅₀ values (e.g., 1.10 µM vs. 0.43 µM in binding assays) arise from experimental variables:

- Cell type differences : Primary neurons vs. recombinant receptor systems.

- Assay duration : Prolonged co-application accelerates desensitization, altering apparent efficacy .

- Ligand specificity : Competitive binding with picrotoxinin may shift IC₅₀ in [³H]-EBOB assays . Mitigation strategies include standardizing protocols (e.g., 5-second co-application windows) and cross-validating results with orthogonal methods like Scatchard analysis .

Q. What experimental designs confirm this compound's non-competitive inhibition mechanism on GABA receptors?

- Pre-application tests : Bath application of this compound alone (1 mM, 60 s) without GABA fails to suppress currents, ruling out pore blockade .

- Use-dependence : Repeated GABA/Anisatin co-application causes irreversible suppression, indicating conformational trapping during channel opening .

- Binding studies : this compound competitively inhibits [³H]-EBOB binding to rat brain membranes (IC₅₀ = 0.43 µM), confirming shared binding sites with picrotoxinin .

Q. How does this compound's interaction with the picrotoxinin site alter GABA receptor kinetics at the single-channel level?

Single-channel recordings reveal:

- No change in open time : Mean open duration remains ~2.5 ms.

- Prolonged closed time : Inter-burst intervals increase, reducing open-state probability.

- Burst dynamics : Burst duration decreases from 50 ms to 30 ms, with fewer openings per burst (e.g., 5 → 2) . Kinetic modeling suggests this compound stabilizes a closed-state conformation, accelerating desensitization (τ reduced from 24.6 s to 17.9 s) .